molecular formula C15H20N2O B12586552 N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine CAS No. 627520-83-6

N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine

Cat. No.: B12586552
CAS No.: 627520-83-6
M. Wt: 244.33 g/mol
InChI Key: MFVMDIARXNGTAM-UHFFFAOYSA-N
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Description

N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine is an organic compound that features a furan ring and a substituted benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine typically involves the reaction of furan-2-carbaldehyde with 4-methylbenzylamine under specific conditions. The reaction is often carried out in the presence of a catalyst such as potassium hydride, which facilitates the formation of the desired product through an imine–imine rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The furan ring and benzyl group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methoxyphenyl)methyl]ethane-1,2-diamine: Similar structure but with a methoxy group instead of a methyl group.

    N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine is unique due to its specific combination of a furan ring and a substituted benzyl group.

Properties

CAS No.

627520-83-6

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N'-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C15H20N2O/c1-13-4-6-14(7-5-13)11-16-8-9-17-12-15-3-2-10-18-15/h2-7,10,16-17H,8-9,11-12H2,1H3

InChI Key

MFVMDIARXNGTAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCCNCC2=CC=CO2

Origin of Product

United States

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